molecular formula C17H24O5 B1325997 Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate CAS No. 898758-56-0

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate

Cat. No. B1325997
M. Wt: 308.4 g/mol
InChI Key: CGMPDMJZKOMAJX-UHFFFAOYSA-N
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Description

The compound “Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate” is a complex organic molecule. It contains an ethyl ester group, a heptanoate backbone, and a 3,4-dimethoxyphenyl group .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, a 2,4-diarylquinoline derivative was synthesized from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes .

Scientific Research Applications

1. Antiproliferative Activity

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate and its derivatives have been studied for their antiproliferative activities. Specifically, a compound closely related to it showed moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential in cancer research (Nurieva et al., 2015).

2. Biological and Pharmacological Properties

Several studies have synthesized derivatives of Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate to explore their biological and pharmacological properties. For instance, their potential as disease-modifying antirheumatic drugs and inhibitors of enzymes relevant to diseases like Alzheimer's and Parkinson's has been investigated, showcasing the compound's versatility in medicinal chemistry (Baba et al., 1998), (Boztaş et al., 2019).

3. Microbial Synthesis and X-Ray Structural Analysis

The compound has been prepared through microbial synthesis, and its structure and absolute configuration have been determined using X-ray structural analysis. This demonstrates its utility in the field of synthetic organic chemistry and structural biology (Bardot et al., 1996).

4. Development of Novel Synthesis Methods

Researchers have developed new methods for synthesizing Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate and its analogs, contributing to the advancement of synthetic methodologies in organic chemistry. These methods offer advantages such as simplicity, easy separation, and purification, suitable for large-scale production (Lan-xiang, 2011).

properties

IUPAC Name

ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-14(18)13-10-11-15(20-2)16(12-13)21-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMPDMJZKOMAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645825
Record name Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate

CAS RN

898758-56-0
Record name Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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